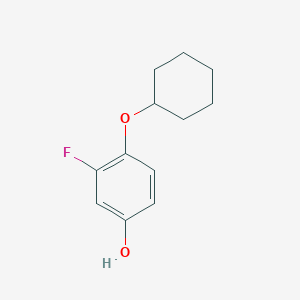
7-Chloro-2-(naphthalen-1-YL)-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-2-(naphthalen-1-YL)-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromenones Chromenones are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-(naphthalen-1-YL)-4H-chromen-4-one typically involves the reaction of 7-chloro-4H-chromen-4-one with naphthalene derivatives under specific conditions. One common method is the Friedel-Crafts acylation reaction, where the chromenone is acylated using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
7-Chloro-2-(naphthalen-1-YL)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Amino or thio derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 7-Chloro-2-(naphthalen-1-YL)-4H-chromen-4-one involves its interaction with specific molecular targets. For instance, in its role as an enzyme inhibitor, the compound binds to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. The pathways involved often include the inhibition of key enzymes in metabolic or signaling pathways, leading to the desired biological effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Chloro-4H-chromen-4-one: Lacks the naphthalene moiety, making it less hydrophobic.
2-(Naphthalen-1-YL)-4H-chromen-4-one: Does not have the chloro substituent, affecting its reactivity and biological activity.
7-Chloro-2-(phenyl)-4H-chromen-4-one: Similar structure but with a phenyl group instead of a naphthalene group.
Uniqueness
7-Chloro-2-(naphthalen-1-YL)-4H-chromen-4-one is unique due to the presence of both the chloro and naphthalene groups, which contribute to its distinct chemical reactivity and biological activity. The combination of these groups enhances its potential as a versatile compound in various applications.
Propriétés
Formule moléculaire |
C19H11ClO2 |
|---|---|
Poids moléculaire |
306.7 g/mol |
Nom IUPAC |
7-chloro-2-naphthalen-1-ylchromen-4-one |
InChI |
InChI=1S/C19H11ClO2/c20-13-8-9-16-17(21)11-19(22-18(16)10-13)15-7-3-5-12-4-1-2-6-14(12)15/h1-11H |
Clé InChI |
IXXSNWAHTJSNGK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2C3=CC(=O)C4=C(O3)C=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![7-Trifluoromethoxy-1,2,3,4-tetrahydrobenzo[b]azepin-5-one](/img/structure/B14847831.png)

![2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-B]pyrazine](/img/structure/B14847859.png)






